5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid
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Description
5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid is a useful research compound. Its molecular formula is C16H21FN2O3 and its molecular weight is 308.353. The purity is usually 95%.
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Biological Activity
5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure incorporates a piperazine moiety, which is often associated with pharmacological properties, particularly in the central nervous system (CNS) and cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H13FNO3
- Molecular Weight : 239.24 g/mol
- CAS Number : 898416-76-7
- SMILES Notation : CC(C(=O)O)C(=O)N1CCN(CC1)c1ccc(cc1)F
The compound features a fluorophenyl group attached to a piperazine ring, which enhances its lipophilicity and potential CNS activity.
Anticonvulsant Activity
Research indicates that compounds similar to this compound demonstrate anticonvulsant properties. For instance, studies have shown that these types of compounds can inhibit calcium currents mediated by Cav1.2 (L-type) channels, which are crucial in neuronal excitability and neurotransmitter release . This mechanism suggests potential applications in treating epilepsy and other seizure disorders.
Inhibition of Enzyme Activity
The compound may also exhibit inhibitory effects on specific enzymes involved in metabolic pathways. Similar compounds have been reported to inhibit γ-aminobutyric acid aminotransferase (GABA-AT), leading to increased GABA levels in the brain, which could be beneficial for treating anxiety and mood disorders .
Biological Activity Summary Table
Activity Type | Mechanism of Action | References |
---|---|---|
Anticonvulsant | Inhibition of Cav1.2 calcium channels | |
GABAergic Modulation | Inhibition of GABA-AT | |
Potential Antitumor | Induction of apoptosis in cancer cell lines |
Study on Anticonvulsant Effects
A study evaluating the anticonvulsant effects of related compounds demonstrated that they significantly reduced seizure activity in animal models. The median effective dose (ED50) was found to be approximately 45.6 mg/kg, indicating a promising therapeutic window .
Cancer Therapeutics Potential
Another research highlighted the compound's potential as an antitumor agent. It was shown to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and increased oxidative stress . The findings suggest that this compound could be further explored for its role in cancer treatment.
Properties
IUPAC Name |
5-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-12(11-16(21)22)10-15(20)19-8-6-18(7-9-19)14-4-2-13(17)3-5-14/h2-5,12H,6-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKCNKPREQROIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCN(CC1)C2=CC=C(C=C2)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.